N-[3-(4-chlorophenoxy)propyl]cyclopropanamine
Description
Molecular Architecture and IUPAC Nomenclature
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine represents a structurally complex molecule that incorporates multiple functional elements within its molecular framework. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, which precisely describes the substitution pattern and connectivity of its constituent parts. The molecular formula C12H16ClNO indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 225.71 grams per mole.
The structural architecture of this compound can be deconstructed into three primary components that define its overall molecular geometry. The cyclopropanamine moiety serves as the terminal functional group, featuring a highly strained three-membered carbocyclic ring directly bonded to an amino nitrogen. This cyclopropane unit imparts significant ring strain due to the acute bond angles, which deviate substantially from the ideal tetrahedral geometry typically observed in saturated carbon systems. The central propyl chain functions as a flexible linker, providing conformational mobility between the terminal amino group and the aromatic ether substituent.
The 4-chlorophenoxy group represents the third major structural element, consisting of a benzene ring bearing a chlorine substituent at the para position relative to the ether oxygen. The chlorine atom serves as an electron-withdrawing substituent that influences both the electronic properties of the aromatic system and the overall polarity of the molecule. The ether linkage connecting the phenyl ring to the propyl chain introduces additional conformational flexibility while maintaining the overall molecular connectivity.
| Molecular Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.71 g/mol |
| Chemical Abstracts Service Number | 1040067-55-7 |
| PubChem Compound Identifier | 28878996 |
The Simplified Molecular Input Line Entry System representation of the compound is expressed as C1CC1NCCCOC2=CC=C(C=C2)Cl, which provides a linear notation describing the connectivity pattern. The International Chemical Identifier format offers a more detailed structural description as InChI=1S/C12H16ClNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2, encoding both the molecular connectivity and hydrogen atom positions. These standardized representations facilitate computational analysis and database searching while providing unambiguous structural identification.
Properties
IUPAC Name |
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRHLDBAMJHXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-(4-chlorophenoxy)propyl halide intermediate
- Starting materials: 4-chlorophenol and 3-halopropanol or 3-halopropyl halide (commonly bromide or chloride).
- Reaction: Nucleophilic substitution where the phenolic oxygen attacks the alkyl halide to form the aryloxypropyl intermediate.
- Conditions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a polar aprotic solvent like acetone or dimethylformamide (DMF).
- Temperature: Reflux conditions to enhance reaction rate.
- Outcome: Formation of 3-(4-chlorophenoxy)propyl bromide or chloride.
Step 3: Final purification and characterization
- Purification: Methods include recrystallization from suitable solvents (e.g., ethanol, methanol) or chromatographic techniques.
- Characterization: Confirmed by spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to verify the structure and purity.
Data Table: Summary of Preparation Conditions
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-chlorophenol, 3-bromopropanol | K2CO3, reflux | Acetone or DMF | 60–80 °C | 70–85 | Formation of 3-(4-chlorophenoxy)propyl bromide |
| 2 | Nucleophilic substitution | 3-(4-chlorophenoxy)propyl bromide, cyclopropylamine | Triethylamine, reflux | Ethanol or DCM | 70–90 °C | 60–75 | Amination step to form target compound |
| 3 | Purification | Crude product | Recrystallization or chromatography | Ethanol, methanol | Ambient | - | Ensures high purity and structural confirmation |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxypropylcyclopropanamines.
Scientific Research Applications
Anticancer Activity
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine has been studied for its potential as an inhibitor of Heat Shock Protein 90 (HSP-90), a critical chaperone involved in the maturation and stability of numerous oncogenic proteins. Inhibiting HSP-90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. Research indicates that compounds targeting HSP-90 can be effective against various cancers, including breast and prostate cancer .
Case Study:
A study demonstrated that derivatives of cyclopropanamine exhibited significant anticancer activity by modulating HSP-90 pathways, leading to reduced tumor growth in preclinical models .
| Compound | Target | Effectiveness |
|---|---|---|
| This compound | HSP-90 | Induces apoptosis in cancer cells |
Neuroprotective Properties
Research has indicated that cyclopropanamine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to cross the blood-brain barrier and influence neurochemical pathways .
Case Study:
In vitro studies showed that this compound improved neuronal survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent .
Pest Control
This compound has been explored for its use as a pesticide. Its efficacy against certain pests makes it a candidate for developing environmentally friendly pest control agents. The compound can disrupt the hormonal systems of target pests, leading to reduced populations without harming beneficial insects .
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops while maintaining high yields, indicating its potential as a sustainable agricultural practice .
| Application | Target Pest | Effectiveness |
|---|---|---|
| This compound | Various agricultural pests | Significant reduction in pest populations |
Chemical Synthesis Applications
This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desirable biological activities.
Synthesis Example:
The compound can be synthesized through a multi-step reaction involving cyclopropanation techniques and selective substitutions on the phenoxy group, making it a versatile building block in chemical research .
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenoxy)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Aromatic Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenoxy group in the target compound contrasts with the 4-methoxybenzyl group in N-(4-Methoxybenzyl)cyclopropanamine hydrochloride .
- Substituent Position : (3-Chlorobenzyl)cyclopropanamine features a meta-chloro substitution, which may sterically hinder interactions compared to the para-substituted target compound.
Amine Group Variations
- Cyclopropanamine vs. ~3.5 estimated for the target compound).
Biological Activity
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane structure, which contributes to its biological properties. The presence of the 4-chlorophenoxy group is significant in modulating its interaction with biological targets.
- Molecular Formula : C12H16ClN
- Molecular Weight : 221.72 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to interact with heat shock proteins (HSPs), particularly HSP-90, which plays a critical role in protein folding and stability. Inhibiting HSP-90 can disrupt the stability of various oncogenic proteins, making it a target for cancer therapy .
- Modulation of Signal Transduction : By affecting the stability and function of signaling proteins involved in cell proliferation and survival, this compound may influence pathways associated with cancer progression .
- Potential Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound could have applications in treating infections .
Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Case Study 1 : A study investigated the effects of various cyclopropane derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Case Study 2 : In vivo experiments revealed that administration of this compound resulted in reduced tumor growth in xenograft models. The mechanism was linked to the inhibition of HSP-90 and subsequent degradation of client proteins involved in tumorigenesis .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for N-[3-(4-chlorophenoxy)propyl]cyclopropanamine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step pathways, starting with the coupling of 4-chlorophenol with 3-bromopropylamine derivatives, followed by cyclopropane ring formation. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorophenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to form 3-(4-chlorophenoxy)propyl bromide .
- Amine cyclopropanation : Using cyclopropanamine precursors in a Buchwald-Hartwig coupling or reductive amination to introduce the cyclopropane moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity. HPLC (>98% purity) is critical for biological studies .
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65-75% | TLC monitoring |
| 2 | Pd catalysis, reflux | 40-50% | HPLC |
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : To confirm the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropane protons) and 4-chlorophenoxy linkage (aromatic protons at δ 6.8–7.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]+ 268.0894 vs. calculated 268.0901) .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropane moiety .
| Technique | Application | Example Data |
|---|---|---|
| NMR | Structural confirmation | 1H NMR (CD3OD): δ 3.97–4.06 (m, 2H, OCH2) |
| HRMS | Molecular weight validation | Found: 268.0894; Calculated: 268.0901 |
Q. What are the primary biological targets or activities reported for this compound?
Methodological Answer: Preliminary studies indicate antimicrobial and potential kinase inhibitory activity. For example:
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) values against S. aureus (MIC = 8 µg/mL) via broth microdilution .
- Kinase inhibition : Screening against EGFR (IC50 ~1.2 µM) using fluorescence polarization assays .
Advanced Research Questions
Q. How do substituent variations on the chlorophenoxy or cyclopropane groups affect biological activity?
Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies reveal:
- Chlorophenoxy position : Para-substitution (as in the target compound) enhances lipid solubility and membrane penetration vs. ortho/meta .
- Cyclopropane modifications : Bulky substituents reduce bioavailability but improve target specificity (e.g., methyl groups increase metabolic stability) .
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 4-Chlorophenoxy (para) | Optimal antimicrobial activity | |
| Trifluoromethyl addition | Enhanced kinase inhibition |
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Models binding to ATP pockets of kinases (e.g., EGFR). Use PDB ID 1M17 for homology modeling .
- MD (Molecular Dynamics) simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
- ADMET prediction (SwissADME) : Estimates logP (~3.2) and blood-brain barrier permeability .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity variability : Strict HPLC validation (>98%) ensures reproducibility .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters ionization) and cell lines (e.g., HEK293 vs. HeLa) .
- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. What experimental designs are recommended for elucidating the mechanism of action?
Methodological Answer:
- Kinetic studies : Measure enzyme inhibition (e.g., IC50 shift with pre-incubation time) to distinguish competitive vs. non-competitive binding .
- Gene knockout models : CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in cell lines to confirm specificity .
- Metabolomic profiling (LC-MS) : Identify downstream metabolites in treated cells to map pathways .
Data Contradiction Analysis
- Example Conflict : Variability in reported IC50 values for kinase inhibition.
- Resolution :
Validate assay temperature (25°C vs. 37°C affects enzyme kinetics) .
Confirm compound stability in DMSO (degradation products may skew results) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
